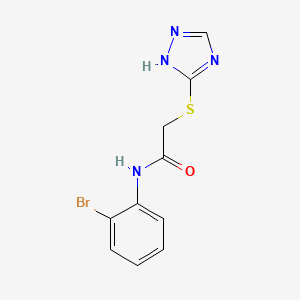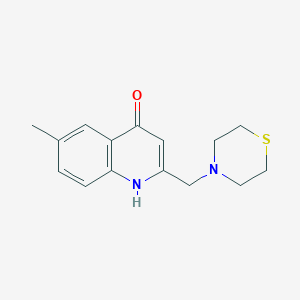![molecular formula C14H17ClN2O B5675730 7-chloro-3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5675730.png)
7-chloro-3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives involves various chemical reactions and processes. A related synthesis involves the condensation of chloromethyl-quinolinols with chlorophenyl-thiadiazolylamine in the presence of sodium bicarbonate, leading to the formation of complex quinolinols, which can further react to form metal chelates (Patel & Singh, 2009). Another synthesis route involves heating substituted ethyl anthranilates in HMPT to produce bis(dimethylamino)quinolines (Pedersen, 1977).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the quinoline core, which can be modified with various substituents affecting its properties. Studies on derivatives like 2,4,5-tris(dimethylamino)quinolines revealed insights into their molecular structure, protonation trends, and basicity, highlighting the significant impact of substituents on these properties (Dyablo et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including chelation with metals. For instance, the reaction of 5-chloromethyl-8-quinolinol with various agents can result in the formation of metal chelates, demonstrating the compound's ability to act as a ligand (Patel & Singh, 2009). The basicity and reactivity of these compounds are influenced by their molecular structure and the nature of their substituents.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and thermal behavior, of quinoline derivatives are crucial for their practical applications. The study of a hypoxia-selective agent, 7-chloro-3-[[N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide hydrochloride, provided valuable information on its physical properties, including melting point, solubility, and stability under various conditions (Zamalloa et al., 1997).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their reactivity, basicity, and ability to form complexes with metals, are essential for understanding their potential applications. For example, the synthesis and basicity studies of quinolino[7,8-h]quinoline derivatives show that the introduction of electron-donating functionalities increases their basicity, which is a critical aspect of their chemical behavior (Rowlands et al., 2020).
特性
IUPAC Name |
7-chloro-3-[(dimethylamino)methyl]-2,8-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-8-12(15)6-5-10-13(8)16-9(2)11(14(10)18)7-17(3)4/h5-6H,7H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXAADQGSVUXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C(C2=O)CN(C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-[(dimethylamino)methyl]-2,8-dimethyl-1H-quinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR*,6aR*)-2-acetyl-5-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5675663.png)
![N-[(3S*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-isopropylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5675666.png)

![rel-(4aS,8aS)-2-[(4-phenyl-1-piperidinyl)acetyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5675678.png)
![5-[3-(4-methoxybenzyl)-1-methyl-1H-1,2,4-triazol-5-yl]-2-methylpyridine](/img/structure/B5675686.png)

![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5675697.png)
![2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride](/img/structure/B5675704.png)
![2-{[2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5675706.png)
![2-[(2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5675724.png)
![N-cyclopropyl-3-[5-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5675741.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B5675745.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5675747.png)